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Introduction

IM156 (also known as Lixumistat or HL156A) is a potent and selective biguanide inhibitor of
mitochondrial protein complex | (PC1) of the electron transport chain.[1][2][3] This inhibition of
oxidative phosphorylation (OXPHOS) leads to cellular energy stress, activating AMP-activated
protein kinase (AMPK), a master regulator of cellular metabolism.[1][4][5] Subsequent
downstream effects include the inhibition of the mTOR signaling pathway, which plays a crucial
role in cell growth and proliferation.[1][6] Preclinical studies have demonstrated the anti-cancer
and anti-fibrotic activity of IM156 in a variety of in vitro and in vivo models, including those for
pancreatic, glioblastoma, gastric, lymphoma, and lung cancers, as well as pulmonary fibrosis.

[1]i718]

These application notes provide a summary of established concentrations and incubation times
for IM156 in various cell lines and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the effective concentrations and incubation times of IM156
used in different cell culture applications.

Table 1: IM156 Concentration and Incubation Time in Various Cell Lines
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Mandatory Visualizations
Signaling Pathway of IM156

Caption: IM156 inhibits mitochondrial Protein Complex I, leading to AMPK activation and
subsequent mMTORCL1 inhibition.

General Experimental Workflow for IM156 Treatment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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